4-Aminophthalide

Vue d'ensemble

Description

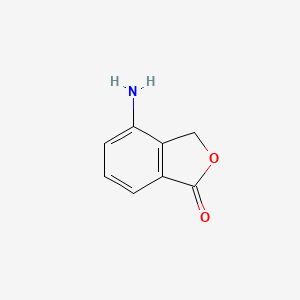

4-Aminophthalide, also known as 4-amino-3H-isobenzofuran-1-one, is an organic compound with the molecular formula C8H7NO2. It is a white crystalline solid with a distinct odor. This compound is an important intermediate in organic synthesis and is used in the preparation of various dyes, pharmaceuticals, and fluorescent materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Aminophthalide can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with ammonia. The reaction conditions typically involve dissolving phthalic anhydride in ammonia and heating the mixture to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale thermolysis of N-nitrosoanthranilates using flash vacuum pyrolysis. This method is solvent-free and involves heating the substrate molecules to high temperatures (up to 1000°C) with extremely short contact times .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Aminophthalide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products: The major products formed from these reactions include quinones, substituted phthalides, and various amine derivatives .

Applications De Recherche Scientifique

Photophysical Properties and Fluorescence Applications

4-Aminophthalide exhibits remarkable fluorescence characteristics that make it an excellent probe for various applications. Its fluorescence is highly sensitive to the environment, allowing it to serve as a valuable tool in studying molecular interactions and dynamics.

Fluorescent Probes in Biological Systems

The compound has been extensively utilized as a fluorescent probe in biological systems. For instance, it has been incorporated into amino acids to enhance the characterization of transmembrane peptides. The fluorescence readout provided by this compound allows researchers to distinguish between different environments within lipid bilayers, such as hydrophobic cores and membrane surfaces .

Solvatochromism and Environment Sensitivity

This compound demonstrates solvatochromic behavior, meaning its fluorescence properties change with the polarity of the solvent. This characteristic has been exploited to monitor local environments in biological systems, providing insights into protein folding and conformational changes under varying conditions .

Materials Science and Nanotechnology

This compound's unique properties extend beyond biological applications; it is also prominent in materials science, particularly in the development of nanomaterials.

Nanoparticle Synthesis

Research indicates that this compound can be used as a building block for synthesizing nanoparticles with enhanced optical properties. These nanoparticles have potential applications in drug delivery systems and bioimaging due to their ability to fluoresce under specific conditions .

Polymer Incorporation

The compound can be incorporated into polymers to create materials with tunable optical properties. This is particularly useful in developing smart materials that respond to environmental stimuli, making them suitable for sensors and actuators .

Transmembrane Peptide Characterization

In a study focused on the human epidermal growth factor receptor, researchers synthesized new amino acids containing this compound moieties. These amino acids were used to probe local polarity changes within the transmembrane domain of the receptor, demonstrating how this compound can enhance fluorescence readouts compared to traditional probes like tryptophan .

Aqueous Environment Monitoring

Another study explored the emission profile of this compound in aqueous environments, highlighting its potential for monitoring solvent effects on molecular behavior. The findings revealed that the compound's fluorescence spectrum shifts depending on the excitation wavelength and solvent polarity, making it a valuable tool for studying solvation dynamics .

Summary of Applications

| Application Area | Description |

|---|---|

| Biological Probes | Used to characterize transmembrane peptides and monitor local environments within lipid bilayers. |

| Nanotechnology | Serves as a building block for nanoparticles with enhanced optical properties for drug delivery. |

| Polymer Science | Incorporated into polymers for smart materials with tunable optical responses. |

| Solvatochromism | Exploited for studying molecular interactions and environmental effects on fluorescence properties. |

Mécanisme D'action

The mechanism of action of 4-Aminophthalide involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, affecting the activity of enzymes involved in metabolic pathways. Additionally, it can bind to specific receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

4-Aminophthalimide: Similar in structure but differs in its functional groups.

4-Aminophthalic acid: Contains an additional carboxyl group.

4-Aminophthalonitrile: Contains a nitrile group instead of a lactone ring.

Uniqueness: this compound is unique due to its lactone ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis

Activité Biologique

4-Aminophthalide, a derivative of phthalic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound based on recent studies, including its antimicrobial, antidiabetic, and anticancer properties.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group attached to the phthalide ring system. This structural feature is crucial for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound and its derivatives. In a study published in PubMed, various synthesized compounds, including this compound derivatives, were tested against a range of bacteria and fungi. The results indicated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Saccharomyces cerevisiae.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Against Gram+ | Activity Against Gram- | Antifungal Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| S-1 (4-chloro derivative) | Yes | Yes | Yes |

| S-2 (dimethylamino) | Yes | Yes | Yes |

| S-3 (nitro derivative) | Yes | Yes | Yes |

The study reported that these compounds exhibited inhibition rates of up to 93.2% against α-amylase and 73.7% against α-glucosidase, suggesting potential applications in managing diabetes alongside their antimicrobial effects .

Antidiabetic Activity

The antidiabetic potential of this compound has been explored through enzyme inhibition assays. The ability to inhibit α-amylase and α-glucosidase suggests that this compound may help regulate blood sugar levels by slowing carbohydrate digestion.

Table 2: Antidiabetic Activity of this compound Derivatives

| Compound | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) |

|---|---|---|

| This compound | 93.2 | 73.7 |

| S-1 | TBD | TBD |

| S-2 | TBD | TBD |

These findings indicate that derivatives of this compound could serve as lead compounds for developing new antidiabetic agents.

Anticancer Activity

The interaction of this compound with DNA has been investigated to assess its potential as an anticancer agent. Studies showed that certain derivatives caused hyperchromism and bathochromic shifts in DNA absorption spectra, indicative of strong binding interactions with DNA . This interaction is crucial for the development of anticancer therapies, as compounds that can effectively bind to and intercalate within DNA may inhibit cancer cell proliferation.

Case Study: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity of this compound derivatives with various targets involved in cancer progression, such as VEGFR-2 and topoisomerase II. These studies revealed promising results, suggesting that modifications to the phthalimide structure could enhance anticancer activity .

Propriétés

IUPAC Name |

4-amino-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIAVJZQMYBLJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2N)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30484374 | |

| Record name | 4-Aminophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59434-19-4 | |

| Record name | 4-Aminophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.